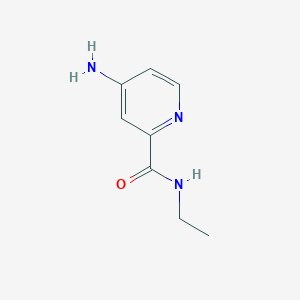

4-amino-N-ethylpyridine-2-carboxamide

Description

Historical Context and Evolution of Pyridine-Based Compounds in Organic Synthesis

The journey of pyridine-based compounds began with their initial isolation from coal tar in the 19th century. nbinno.com This discovery marked a significant milestone, opening the door to the vast field of heterocyclic chemistry. Early synthetic methods, such as the Hantzsch pyridine (B92270) synthesis developed in 1881, provided fundamental routes to access these valuable heterocycles. nih.gov Over the decades, the synthesis of pyridine derivatives has evolved dramatically, driven by their versatile chemical nature and a wide array of biological activities. nbinno.com The development of more sophisticated synthetic methodologies has allowed for the precise functionalization of the pyridine ring, leading to a vast library of compounds with tailored properties.

Fundamental Significance of the Pyridine Heterocycle in Molecular Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in molecular design. nbinno.com Its structural similarity to benzene, with the key difference of the nitrogen heteroatom, imparts unique electronic properties. The nitrogen atom influences the electron density of the ring, making it more reactive towards nucleophiles compared to benzene. nih.gov This nitrogen atom can also act as a hydrogen bond acceptor and a basic center, which are crucial features for molecular interactions, particularly in biological systems. researchgate.net The planarity and aromaticity of the pyridine ring also contribute to its ability to participate in π-stacking interactions, further enhancing its utility in the design of functional molecules. chemimpex.com These characteristics have led to the incorporation of the pyridine scaffold into a vast number of pharmaceuticals and agrochemicals. ppor.az

Overview of Amide Functional Groups in Structured Organic Molecules

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is one of the most prevalent and important functional groups in organic chemistry and biochemistry. mdpi.com It forms the backbone of proteins, where it is known as the peptide bond, highlighting its fundamental role in the structure of life. Amides are known for their stability and relatively low reactivity, which makes them excellent structural linkers in complex molecules. mdpi.com They can participate in strong hydrogen bonding, which significantly influences the physical properties of molecules, such as their melting and boiling points, as well as their conformation in three-dimensional space. The ability of amides to act as both hydrogen bond donors and acceptors is critical for their role in molecular recognition and binding to biological targets.

Specific Research Focus on 4-Amino-N-ethylpyridine-2-carboxamide and Related Scaffolds

Within the broad class of pyridine carboxamides, this compound represents a specific scaffold with potential for further investigation. While extensive research specifically on this molecule is not widely published, its structural components suggest several avenues of scientific interest. The 4-amino group, a strong electron-donating group, significantly influences the electronic properties of the pyridine ring. The N-ethyl amide at the 2-position provides a site for hydrogen bonding and potential steric interactions.

Research on related 4-aminopyridine (B3432731) derivatives has shown their potential as inhibitors of enzymes such as tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase, with some compounds exhibiting anticancer activity. researchgate.net The synthesis of the core structure often involves the precursor, 4-aminopyridine-2-carboxylic acid, which is a versatile intermediate in the development of pharmaceuticals, particularly for neurological disorders. nbinno.commdpi.com Studies on N-substituted picolinamides (pyridine-2-carboxamides) have revealed their potential as anticancer agents and inhibitors of kinases like VEGFR-2. nbinno.com The exploration of this compound and its analogues could therefore lead to the discovery of new bioactive molecules.

Below are tables detailing some of the known properties of this compound and related research findings on analogous structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1153528-27-8 |

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not widely available |

Table 2: Selected Research Findings on Related Pyridine Carboxamide Scaffolds

| Scaffold | Research Area | Key Findings |

| 4-Aminopyridine-based amides | Enzyme Inhibition, Anticancer | Potent dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase; some derivatives show anticancer potential. researchgate.net |

| N-methylpicolinamide derivatives | Anticancer, Kinase Inhibition | Novel N-methyl-picolinamide-4-thiol derivatives displayed broad-spectrum anti-proliferative activities on human cancer cell lines. nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Anticancer | Showed inhibition of proliferation of human cancer cell lines (HepG2, HCT116) at low micromolar concentrations. |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(12)7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVAKIBTCUGODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153528-27-8 | |

| Record name | 4-amino-N-ethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Ethylpyridine 2 Carboxamide

Strategic Retrosynthetic Analysis of the 4-Amino-N-ethylpyridine-2-carboxamide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnections are evident: the amide bond and the C4-amino bond on the pyridine (B92270) ring.

Amide Bond Disconnection (Route A): The most straightforward disconnection is at the amide linkage (C(O)-N). This bond cleavage retrosynthetically yields 4-aminopicolinic acid (or an activated derivative) and ethylamine (B1201723). This approach focuses on forming the carboxamide moiety as a key final step.

C-N Bond Disconnection (Route B): An alternative disconnection targets the bond between the pyridine C4 carbon and the amino group. This leads to a precursor such as 4-halo-N-ethylpyridine-2-carboxamide and a nitrogen source (e.g., ammonia (B1221849) or an ammonia equivalent). This strategy prioritizes the introduction of the 4-amino group onto a pre-formed carboxamide ring system.

Combined Disconnection (Route C): A more convergent approach involves disconnecting both the amide and the C-N bonds. This leads back to a doubly functionalized pyridine core, such as 4-chloropicolinic acid or 4-nitropicolinic acid. These precursors allow for sequential or orthogonal introduction of the ethylamide and the 4-amino functionalities.

These distinct retrosynthetic pathways map out the main strategies for constructing the target molecule, each relying on different sets of chemical transformations and precursors.

Classical and Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be devised. These routes focus on the key bond-forming reactions: creating the carboxamide and installing the amino group.

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. encyclopedia.pub In the context of synthesizing this compound, this involves the coupling of 4-aminopicolinic acid with ethylamine. While direct thermal condensation is possible, it often requires high temperatures (>160 °C), which can be incompatible with functionalized substrates. mdpi.com

Modern amidation methods offer milder and more efficient alternatives:

Use of Coupling Reagents: Stoichiometric activating agents are commonly used to convert the carboxylic acid into a more reactive intermediate. Reagents such as carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU) generate activated esters or similar species that readily react with ethylamine under mild conditions. catalyticamidation.info

Conversion to Acid Chlorides: A classical approach involves converting 4-aminopicolinic acid to 4-aminopicolinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. diva-portal.org The resulting acid chloride is highly electrophilic and reacts rapidly with ethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Catalytic Direct Amidation: To improve atom economy and reduce waste, catalytic methods for direct amidation have been developed. encyclopedia.pubcatalyticamidation.info Boronic acid derivatives and titanium(IV) catalysts, such as TiF₄, have been shown to facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid and/or facilitating the removal of water. researchgate.net

Below is a table summarizing representative conditions for direct amidation.

| Catalyst/Reagent | Amine Source | Solvent | Temperature | Yield |

| EDC/HOBt | Ethylamine | DMF | Room Temp. | Good |

| SOCl₂ then Ethylamine | Ethylamine | DCM/Toluene | 0 °C to RT | Good-Excellent |

| Boronic Acid Catalyst | Ethylamine | Toluene (Dean-Stark) | Reflux | Moderate-Good |

| TiF₄ (catalytic) | Ethylamine | Toluene | Reflux | Good |

The introduction of an amino group at the C4 position of the pyridine ring is a key transformation. This can be achieved either on the picolinic acid precursor or on the fully formed N-ethylpyridine-2-carboxamide.

Reduction of a Nitro Group: A robust and widely used method involves the nitration of a pyridine-N-oxide precursor, followed by reduction. semanticscholar.orggoogle.com For instance, N-ethylpyridine-2-carboxamide can be oxidized to its N-oxide, which is then nitrated at the C4-position. The resulting 4-nitro intermediate is subsequently reduced to the 4-amino product using various reducing agents, such as H₂/Pd/C, iron in acetic acid, or sodium dithionite. semanticscholar.org This sequence is highly effective for installing the amino group regioselectively.

Hofmann Rearrangement: The Hofmann rearrangement of isonicotinamide (B137802) (pyridine-4-carboxamide) is a known route to 4-aminopyridine (B3432731). google.com A similar strategy could be envisioned where a 4-carboxamide group on a pyridine-2-carboxylate precursor is converted to the 4-amino group.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the C4 position, direct displacement with an amine source can be achieved. For example, N-ethyl-4-chloropyridine-2-carboxamide could react with ammonia or a protected ammonia equivalent under pressure and/or with metal catalysis to yield the desired product.

The table below outlines common amination approaches.

| Precursor | Reagents | Key Transformation |

| Pyridine-N-oxide derivative | 1. HNO₃/H₂SO₄ 2. Fe/CH₃COOH or H₂/Pd/C | Nitration followed by Reduction |

| 4-Halopyridine derivative | NH₃, Cu catalyst | Nucleophilic Aromatic Substitution |

| Isonicotinamide derivative | Br₂, NaOH | Hofmann Rearrangement |

Synthesis of Advanced Precursors for this compound Elaboration

The success of any synthetic route depends on the availability of key starting materials or advanced precursors.

4-Aminopicolinic Acid: This key intermediate can be synthesized from picolinic acid N-oxide. The N-oxide is first nitrated using a mixture of sulfuric and fuming nitric acid to produce 4-nitropicolinic acid N-oxide. umsl.edu Subsequent catalytic hydrogenation with Pd/C reduces both the nitro group and the N-oxide to afford 4-aminopicolinic acid. umsl.eduumsl.edu An alternative route involves the catalytic dehalogenation of 4-amino-3,5,6-trichloropicolinic acid (Picloram). chemicalbook.com

4-Nitropicolinic Acid: This precursor is typically prepared by the hydrolysis of 2-cyano-4-nitropyridine (B99601) or the oxidation of 2-methyl-4-nitropyridine. chemicalbook.com It can also be accessed from 4-nitropyridine (B72724) N-oxide. chemicalbook.com

4-Chloropicolinoyl Chloride: This highly reactive precursor can be synthesized from picolinic acid. Treatment with thionyl chloride (SOCl₂) can lead to the formation of the acid chloride. Interestingly, under certain conditions, this reaction can also induce chlorination at the C4 position, providing 4-chloropicolinoyl chloride directly. nih.govresearchgate.net A more controlled route involves treating picolinic acid with SOCl₂ in the presence of DMF, which generates the acid chloride of 4-chloropicolinic acid. chemicalbook.com

Derivatization Strategies for Pyridine Carboxamide Analogues

To explore structure-activity relationships or modify the compound's properties, derivatization of the core structure is essential.

Modifying the pyridine ring of this compound or its precursors can be achieved through various C-H functionalization and substitution reactions. The existing amino and carboxamide groups direct the regioselectivity of these transformations.

Halogenation: The electron-donating amino group at the C4 position strongly activates the ring towards electrophilic aromatic substitution, particularly at the positions ortho to the amine (C3 and C5). Direct bromination of 4-aminopyridine with Br₂ has been shown to result in protonation and a subsequent complex bromination-dimerization process. researchgate.netjyu.fi More controlled halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install halogen atoms at the C3 and/or C5 positions.

C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for derivatizing pyridine rings. beilstein-journals.orgrsc.orgresearchgate.net The carboxamide group can act as a directing group for ortho C-H functionalization (at the C3 position). Catalysts based on palladium, rhodium, or ruthenium can mediate reactions such as arylation, alkylation, or alkenylation at the C3 position of the pyridine ring. nih.gov Distal C-H functionalization at the C5 position is more challenging but has been achieved using specialized directing groups or catalyst systems. nih.gov

The following table summarizes potential derivatization reactions on the pyridine ring.

| Reaction Type | Reagent(s) | Position(s) Modified |

| Electrophilic Halogenation | NBS, NCS | C3, C5 |

| Directed C-H Arylation | Ar-B(OH)₂, Pd catalyst | C3 |

| Directed C-H Alkenylation | Alkenes, Rh catalyst | C3 |

N-Alkyl Amide Substituent Variations

The synthesis of pyridine carboxamides allows for considerable variation in the N-alkyl amide substituent, which can be crucial for modulating the compound's chemical and biological properties. The general approach involves the coupling of a pyridine-2-carboxylic acid derivative with a diverse range of primary and secondary amines.

One common method is the activation of the carboxylic acid group of a 4-aminopyridine-2-carboxylic acid precursor. This activation can be achieved using reagents like thionyl chloride to form an acyl chloride, or by using coupling agents such as 1,1'-Carbonyldiimidazole (CDI). The activated intermediate is then reacted with the desired amine to form the final amide. nih.gov This two-step, one-pot procedure is efficient for creating a library of N-substituted derivatives. nih.gov For instance, reacting the activated acid with amines ranging from simple alkylamines to more complex aniline (B41778) derivatives or aliphatic amines can yield a variety of structures. nih.govresearchgate.net The yield and reaction time can be influenced by the nature of the amine, including its substitution pattern and whether it is aliphatic or aromatic. researchgate.net

Below is a representative table of potential N-substituent variations and the corresponding amine precursors that could be used in the synthesis of 4-aminopyridine-2-carboxamide analogues.

| Target Compound | Amine Precursor | Amine Type |

| 4-amino-N-methyl pyridine-2-carboxamide | Methylamine | Primary Aliphatic |

| 4-amino-N-propyl pyridine-2-carboxamide | Propylamine | Primary Aliphatic |

| 4-amino-N-benzyl pyridine-2-carboxamide | Benzylamine | Primary Aryl-Aliphatic |

| 4-amino-N-phenyl pyridine-2-carboxamide | Aniline | Primary Aromatic |

| 4-amino-N,N-diethyl pyridine-2-carboxamide | Diethylamine | Secondary Aliphatic |

| 4-amino-N-(4-chlorophenyl )pyridine-2-carboxamide | 4-Chloroaniline | Primary Aromatic |

This table is illustrative of the synthetic possibilities based on common amidation reactions.

Application of Cross-Coupling Reactions in Functionalized Pyridine Carboxamide Synthesis (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the functionalization of heterocyclic scaffolds like pyridine carboxamides. snnu.edu.cnacs.org The Suzuki-Miyaura reaction, in particular, is widely used for its versatility and tolerance of various functional groups. snnu.edu.cnmdpi.com

This methodology is typically applied to a pyridine ring that has been pre-functionalized with a halide (e.g., Br, Cl) or a pseudohalide. For the synthesis of derivatives of this compound, a synthetic route could involve a precursor such as 4-amino-5-bromo-N-ethylpyridine-2-carboxamide. This halogenated intermediate can then be coupled with a wide array of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.com This approach allows for the introduction of diverse substituents at specific positions on the pyridine ring, which would be difficult to achieve through other means.

The efficiency of the Suzuki-Miyaura coupling can be limited by the poor stability and difficulty in preparing certain pyridine-2-boronates. To overcome this, alternative coupling partners like pyridine-2-sulfinates have been developed, which serve as effective nucleophiles in palladium-catalyzed desulfinylative cross-coupling processes. tcichemicals.com

The following table illustrates potential C-C bond formations on a pyridine carboxamide core using the Suzuki-Miyaura reaction.

| Pyridine Precursor | Boronic Acid Coupling Partner | Catalyst/Base System (Typical) | Resulting Functionalized Product |

| 5-Bromo-4-amino-N-ethylpyridine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-amino-N-ethyl-5-phenylpyridine-2-carboxamide |

| 5-Bromo-4-amino-N-ethylpyridine-2-carboxamide | Thiophene-3-boronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 4-amino-N-ethyl-5-(thiophen-3-yl)pyridine-2-carboxamide |

| 5-Bromo-4-amino-N-ethylpyridine-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4-amino-N-ethyl-5-(4-methoxyphenyl)pyridine-2-carboxamide |

| 5-Bromo-4-amino-N-ethylpyridine-2-carboxamide | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-amino-N-ethyl-5-(pyrimidin-5-yl)pyridine-2-carboxamide |

This table presents hypothetical examples of Suzuki-Miyaura cross-coupling reactions.

Multi-component Reactions for Pyridine Carboxamide Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. bohrium.comresearchgate.net Several MCRs are known for the synthesis of the pyridine skeleton and can be adapted to produce functionalized pyridine carboxamides. researchgate.netnih.gov

Classic methods like the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction involve the condensation of simpler synthons to construct the pyridine ring. acsgcipr.org These reactions can be designed to incorporate the necessary functionalities, such as an amino group at the C4-position and a precursor to the carboxamide at the C2-position. For example, a one-pot reaction could involve an enamine, a 1,3-dicarbonyl compound, a nitrile-containing reactant, and an ammonia source. nih.gov The choice of starting materials dictates the final substitution pattern on the pyridine ring.

The advantages of MCRs include high atom economy, methodological simplicity, and the ability to generate diverse molecular structures from readily available starting materials. bohrium.comacsgcipr.org These reactions can often be promoted by catalysts, including metal-based catalysts or zeolites, and can sometimes be performed under environmentally friendly conditions, such as in water or under solvent-free irradiation. nih.govnih.gov

| Reaction Type | Typical Components | Potential for 4-Amino-Pyridine-2-Carboxamide |

| Hantzsch-type Synthesis | Aldehyde, β-Ketoester (x2), Ammonia source | Can produce dihydropyridines which require a subsequent oxidation step. Functional groups on reactants must be chosen to yield the desired 4-amino and 2-carboxamide (B11827560) precursor. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia source | Directly yields a pyridone which would require further chemical transformation. Can install the required C4-amino functionality. |

| Four-Component Reaction | Aldehyde, Malononitrile, Active methylene (B1212753) compound (e.g., ketoester), Ammonium (B1175870) acetate | A versatile method that can directly assemble polysubstituted pyridines, including 2-amino-3-cyanopyridines, which can be precursors to the target structure. nih.gov |

This table summarizes general MCR strategies applicable to pyridine synthesis.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time. analis.com.my

For the synthesis of pyridine carboxamides, amidation is a critical step. Optimization studies on similar reactions have shown that the choice of coupling reagent (e.g., carbodiimides like EDC·HCl) and solvent (e.g., anhydrous THF) can significantly impact the reaction outcome. analis.com.my Temperature is another crucial factor; for instance, increasing the temperature from room temperature to 60 °C can improve reaction rates and yields, although excessive heat might lead to degradation and reduced yields. analis.com.my

In multi-component reactions for pyridine synthesis, catalyst screening is essential. Studies have shown that changing the catalyst can dramatically affect reaction time and yield. researchgate.net For example, optimizing the amount of a catalyst can reduce reaction times from hours to minutes and increase yields to over 90%. researchgate.net Solvent-free conditions or the use of green solvents like ethanol, often combined with microwave irradiation, can also accelerate reactions and lead to cleaner product formation, which is highly desirable for scalable synthesis. nih.gov

The following table illustrates a hypothetical optimization of an amidation step.

| Entry | Solvent | Temperature (°C) | Reagent Molar Ratio (Acid:Amine:EDC) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 1:1:1.1 | 12 | 65 |

| 2 | Acetonitrile | 25 | 1:1:1.1 | 12 | 72 |

| 3 | Tetrahydrofuran (THF) | 25 | 1:1:1.1 | 12 | 78 |

| 4 | Tetrahydrofuran (THF) | 60 | 1:1:1.1 | 4 | 85 |

| 5 | Tetrahydrofuran (THF) | 60 | 1:1:1.5 | 2.5 | 93 |

This table is a representative example of a reaction optimization process.

Investigation of Reaction Mechanisms in Pyridine Carboxamide Formation and Transformation

Understanding the reaction mechanisms involved in the formation and transformation of pyridine carboxamides is fundamental for optimizing existing synthetic routes and designing new ones.

The formation of the pyridine ring via condensation reactions typically proceeds through a series of well-defined steps. For example, in a multicomponent synthesis of 2-aminopyridines, the mechanism can involve an initial Knoevenagel condensation between an enaminone and malononitrile. nih.gov This is followed by a nucleophilic attack of a primary amine on a nitrile group, intramolecular cyclization, and a final aromatization step to furnish the stable pyridine ring. nih.gov

In the formation of the amide bond, the mechanism involves the activation of the carboxylic acid. With reagents like thionyl chloride, an acyl chloride intermediate is formed. With carbodiimides, an O-acylisourea intermediate is generated, which is highly reactive towards nucleophilic attack by an amine. analis.com.my

For transformations like the Suzuki-Miyaura cross-coupling, the mechanism is a catalytic cycle involving a palladium complex. The cycle generally consists of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromo-4-aminopyridine-2-carboxamide) to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. nih.gov

Mechanistic studies can also reveal subtle but important factors, such as the role of intramolecular hydrogen bonding in stabilizing transition states, which can affect reaction yields depending on the position of substituents on the pyridine ring. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 4 Amino N Ethylpyridine 2 Carboxamide

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and characterizing the bonding framework of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR analysis of 4-amino-N-ethylpyridine-2-carboxamide would reveal characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key vibrational modes would include the N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, C-N stretching, and various aromatic C-H and C=C stretching and bending modes of the pyridine (B92270) ring. A data table would typically list the observed frequencies (in cm⁻¹) and assign them to specific vibrational modes.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, an FT-Raman spectrum would provide information on the polarizability of the molecule's bonds. This technique is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. Analysis would focus on the vibrations of the pyridine ring and the carbon skeleton.

Normal Coordinate Analysis and Potential Energy Distribution (PED) Studies

A Normal Coordinate Analysis, often performed using computational methods like Density Functional Theory (DFT), provides a theoretical assignment for the observed vibrational frequencies. The Potential Energy Distribution (PED) would quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode, offering a precise and unambiguous assignment of the experimental FT-IR and FT-Raman bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.

Carbon-13 (¹³C) NMR Chemical Shift Correlations

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. Key signals would include the carbonyl carbon of the amide group, the aromatic carbons of the pyridine ring (distinguishing between those substituted with the amino group, the carboxamide group, and the unsubstituted carbons), and the two carbons of the N-ethyl group.

Without access to peer-reviewed studies or spectral database entries containing this specific information for this compound, a scientifically accurate and detailed article as per the requested outline cannot be generated.

Advanced NMR Techniques for Connectivity Elucidation

Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are instrumental in unambiguously establishing the molecular structure of a compound like this compound by mapping the connectivity of its atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connections between adjacent protons, for instance, confirming the ethyl group by showing a correlation between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. It would also map the relationships between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a specific proton signal to the carbon atom it is attached to, allowing for the definitive assignment of each carbon in the pyridine ring and the ethyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. It would be used to piece together the molecular skeleton. For example, HMBC correlations would be expected between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the adjacent methylene carbon of the ethyl group. It would also show correlations from the pyridine ring protons to the carboxamide carbon, confirming the substituent's position.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum arises from electrons being promoted from a ground state to a higher energy excited state. For this compound, the pyridine ring, amino group, and carboxamide group constitute a conjugated π-system.

The spectrum would be expected to show characteristic absorption bands corresponding to:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons within the aromatic π-system. The conjugation between the pyridine ring, the amino group (an electron-donating group), and the carboxamide group (an electron-withdrawing group) would influence the energy (and thus, the wavelength) of these transitions.

n → π* transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital.

The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for these transitions are determined experimentally and are currently undocumented for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₁₁N₃O), HRMS would confirm the exact mass of its molecular ion [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. By inducing the molecular ion to break apart and analyzing the masses of the resulting fragments, the structural arrangement of the molecule can be confirmed. Characteristic fragmentation pathways would likely include:

Loss of the ethylamino group.

Cleavage of the amide bond.

Fragmentations characteristic of the substituted pyridine ring.

A detailed analysis of these fragments helps to piece together the molecule's structure, but specific m/z values from experimental analysis are required.

Single-Crystal X-ray Diffraction (SXRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis requires growing a suitable single crystal of the compound, which has not been reported in the literature.

Determination of Crystal System, Space Group, and Unit Cell Parameters

If a crystal structure were determined, the initial analysis would yield fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements within the crystal), and the dimensions of the unit cell (the lengths a, b, c, and the angles α, β, γ). This data defines the basic repeating unit of the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

SXRD analysis provides the precise coordinates of each atom, from which exact intramolecular dimensions can be calculated. A table of selected bond lengths, bond angles, and torsional angles would be generated. This data would confirm the expected geometry of the pyridine ring and the amide group. For instance, the planarity of the amide group and the torsional angle between the plane of the pyridine ring and the carboxamide substituent would be of significant structural interest.

Intermolecular Interactions and Hydrogen Bonding Network Analysis (e.g., Hirshfeld Surface Analysis)

Beyond the individual molecule, SXRD reveals how molecules pack together in the solid state. The analysis would focus on intermolecular forces, particularly hydrogen bonds. The amino group (-NH₂) and the amide N-H group are strong hydrogen bond donors, while the pyridine nitrogen, the amino nitrogen, and the carbonyl oxygen are potential acceptors. The resulting hydrogen-bonding network dictates the supramolecular architecture of the crystal.

Conformational Preferences and Polymorphism Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its physical and chemical properties. For a molecule such as this compound, several rotatable bonds allow for a range of possible conformations. The study of these conformational preferences, alongside the investigation of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is crucial for a comprehensive understanding of the compound's behavior.

While specific experimental crystallographic and comprehensive spectroscopic data for this compound are not widely available in published literature, its conformational landscape can be inferred and computationally modeled based on the principles of stereochemistry and the analysis of structurally similar compounds. The primary determinants of the preferred conformation are steric hindrance, electronic effects, and the potential for intramolecular hydrogen bonding.

The key rotatable bonds in this compound are the C2-C(O) bond (connecting the pyridine ring to the carboxamide group) and the N-C(ethyl) bond of the amide. Rotation around these bonds gives rise to different spatial arrangements of the substituent groups.

Conformational Preferences:

Theoretical studies, often employing Density Functional Theory (DFT), are powerful tools for predicting the most stable conformations of molecules. tandfonline.com For pyridine-2-carboxamide derivatives, a key conformational feature is the relative orientation of the carboxamide group with respect to the pyridine ring. A planar conformation, where the amide group is coplanar with the pyridine ring, is often favored due to π-conjugation between the ring and the carbonyl group. This planarity can be stabilized by the formation of an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen atom.

However, in this compound, the presence of the ethyl group on the amide nitrogen introduces additional conformational possibilities and steric considerations. The rotation around the C(O)-N bond can lead to cis and trans conformers with respect to the carbonyl oxygen and the ethyl group.

Computational models can predict the relative energies of these different conformers. The global minimum energy conformation is the most populated and therefore the most likely to be observed.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Postulated Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N_pyridine-C2-C=O) (°) | Dihedral Angle (C2-C(O)-N-C_ethyl) (°) | Intramolecular H-bond (N-H···N_pyridine) |

|---|---|---|---|---|

| A (Planar, trans) | 0.00 | ~0 | ~180 | Possible |

| B (Planar, cis) | 2.5 - 4.0 | ~0 | ~0 | Unlikely |

| C (Twisted, trans) | 1.0 - 2.5 | ~30 | ~180 | Weakened |

Note: The data in this table is hypothetical and representative of what a computational study might yield. It is intended for illustrative purposes due to the absence of specific experimental data for this compound.

The planarity of the molecule can be influenced by the electronic nature of the substituents on the pyridine ring. The amino group at the 4-position is an electron-donating group, which can influence the electron density of the pyridine ring and potentially affect the strength of any intramolecular interactions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide experimental insights into the conformational preferences in solution. For instance, the chemical shifts of the amide proton and the coupling constants in the ¹H NMR spectrum can give clues about the predominant conformation. Similarly, the position of the C=O and N-H stretching bands in the IR spectrum can be sensitive to the conformational state and hydrogen bonding.

Polymorphism Studies:

Polymorphism is a phenomenon where a compound can crystallize into different solid-state forms, each with a distinct crystal lattice arrangement. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.

To date, there are no published experimental studies on the polymorphism of this compound. The investigation of polymorphism typically involves screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. The resulting solid forms are then characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. The absence of such studies means that it is currently unknown whether this compound exists in multiple polymorphic forms.

Table 2: Chemical Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 4 Amino N Ethylpyridine 2 Carboxamide

Quantum Mechanical (QM) Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. Investigations of pyridine (B92270) derivatives frequently employ DFT to understand their geometry, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netedu.krd A smaller gap generally suggests a more reactive molecule. For analogous aromatic and heterocyclic compounds, the distribution of HOMO and LUMO orbitals is often spread across the π-system of the rings. researchgate.net Without specific calculations for 4-amino-N-ethylpyridine-2-carboxamide, a precise energy gap cannot be provided.

Charge Distribution Analysis: Mulliken, Natural Population, and Electrostatic Charges

Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. Methods like Mulliken population analysis and Natural Population Analysis (NPA) assign partial charges to each atom. This information helps in identifying electron-rich and electron-deficient sites. In studies of similar molecules, the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atom of the carboxamide group, are typically found to be regions of negative charge, while the hydrogen atoms and parts of the carbon framework are positively charged. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, the MEP surface would likely show negative potential around the pyridine nitrogen, the amino group, and the carbonyl oxygen, highlighting these as potential sites for interaction. researchgate.net

Calculation of Spectroscopic Parameters (e.g., simulated IR, Raman, NMR, UV-Vis spectra)

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data.

Infrared (IR) and Raman Spectra: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to observed spectral bands. For related pyridine carboxamide structures, characteristic peaks would include N-H stretching vibrations for the amino and amide groups, C=O stretching for the carboxamide, and various C-C and C-N stretching and bending modes within the pyridine ring. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectra: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C atoms in a molecule, aiding in the analysis of experimental NMR spectra. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the absorption wavelengths in a UV-Vis spectrum. This can provide insight into the electronic structure and color of a compound. mdpi.com

Specific simulated spectral data for this compound is not present in the reviewed literature.

Dipole Moments, Polarizabilities, and First Hyperpolarizabilities for Nonlinear Optical (NLO) Properties

Computational chemistry is instrumental in the search for new materials with nonlinear optical (NLO) properties, which have applications in telecommunications and optical computing. Key parameters include:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule.

Molecules with significant charge separation, often found in donor-acceptor systems, tend to exhibit larger hyperpolarizability values. researchgate.net The presence of the electron-donating amino group and the carboxamide functionality on the pyridine ring suggests that this compound could potentially have interesting NLO properties, but specific calculated values are not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule, which provides insights into its stability and the nature of intramolecular interactions. This analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

For this compound, NBO analysis would focus on the interactions between the electron-donating amino group (-NH2) and the electron-withdrawing carboxamide group (-CONHCH2CH3) mediated by the pyridine ring. The key aspect to investigate is the intramolecular charge transfer (ICT) from the donor to the acceptor moieties. This is quantified by examining the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

A significant E(2) value for the interaction between the lone pair of the amino nitrogen (nN) and the antibonding orbitals of the pyridine ring (π) would indicate a strong donation of electron density, stabilizing the molecule. Similarly, interactions between the pyridine ring's π orbitals and the antibonding orbital of the carbonyl group (πC=O) would reveal the extent of electron withdrawal by the carboxamide group. These charge transfer phenomena are crucial for understanding the molecule's electronic properties and reactivity.

Table 1: Hypothetical NBO Analysis Results for this compound This table is illustrative and based on expected electronic effects. Actual values would require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(Amino) | π(C-C) Pyridine Ring | High | n → π (Donation) |

| π(C-C) Pyridine Ring | π(C=O) Carboxamide | Moderate | π → π (Conjugation/Withdrawal) |

| LP(1) N(Amide) | σ(C-N) Ethyl | Low | n → σ (Hyperconjugation) |

Conformational Analysis via Potential Energy Surface (PES) Scanning

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis using Potential Energy Surface (PES) scanning helps identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

For this compound, the conformational flexibility arises primarily from the rotation around several key single bonds:

The C(pyridine)-C(carboxamide) bond.

The C(carbonyl)-N(amide) bond.

The N(amide)-C(ethyl) bond.

A PES scan would be performed by systematically rotating one or two of these dihedral angles while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle(s) reveals the low-energy conformers. For instance, scanning the dihedral angle of the C(pyridine)-C(carboxamide) bond would likely show energy minima corresponding to planar or near-planar arrangements that maximize π-conjugation, and energy maxima where steric hindrance between the pyridine ring and the amide group is significant. The relative energies of these conformers, calculated from the PES, indicate their population at thermal equilibrium.

Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Softness)

Global Reactivity Descriptors: These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I) ≈ -EHOMO : Energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : Energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater stability and lower reactivity. researchgate.net

Global Softness (S) = 1 / (2η) : The inverse of hardness; a measure of polarizability. scm.com

Electronegativity (χ) = (I + A) / 2 : The power of an atom to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : A measure of the energy lowering of a system when it accepts electrons.

Local Reactivity Descriptors: Fukui functions are crucial for identifying specific atomic sites prone to electrophilic, nucleophilic, or radical attack. wikipedia.org They describe how the electron density at a point r changes with a change in the total number of electrons. scm.com

f+(r) : For nucleophilic attack (where an electron is added). The site with the highest f+ value is the most likely to be attacked by a nucleophile. This is often associated with the distribution of the LUMO.

f-(r) : For electrophilic attack (where an electron is removed). The site with the highest f- value is the most susceptible to attack by an electrophile, often related to the HOMO's location.

f0(r) : For radical attack.

For this compound, one would expect the amino group's nitrogen and certain carbon atoms on the pyridine ring to have high f- values, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and other positions on the pyridine ring would likely have high f+ values, indicating sites for nucleophilic attack.

Table 2: Representative Global Reactivity Descriptors This table presents typical ranges and interpretations for a molecule of this class. Actual values are calculation-dependent.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Chemical Hardness (η) | (I - A) / 2 | High value suggests high stability. |

| Global Softness (S) | 1 / (2η) | High value suggests high polarizability and reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Solvent Effects on Molecular Properties through Continuum Solvation Models

Molecular properties can change significantly from the gas phase to a solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to simulate the effects of a solvent. nih.gov In these models, the solute molecule is placed in a cavity within a continuous medium characterized by the solvent's dielectric constant.

For this compound, a polar molecule, the presence of a polar solvent like water would be expected to:

Stabilize the ground state : The dipole moment of the solute interacts favorably with the dielectric continuum of the solvent.

Influence conformational equilibrium : Polar solvents can stabilize conformers with larger dipole moments over less polar ones. The relative energies of different conformers identified from the PES scan could be re-ranked in solution.

Alter electronic properties : The HOMO-LUMO gap can change, affecting the molecule's reactivity and UV-Vis absorption spectrum. Solvents can stabilize charge-separated states, potentially red-shifting the absorption maxima (solvatochromism).

Modify reactivity descriptors : The values of hardness, softness, and electrophilicity will be modulated by the solvent environment, providing a more realistic prediction of reactivity in solution. mdpi.com

By performing calculations in various solvents, one can systematically study how properties like dipole moment, conformational stability, and electronic spectra are tuned by the environment.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Rational Design and Synthesis of 4-Amino-N-ethylpyridine-2-carboxamide Analogues for SAR Probing

The rational design of analogues of this compound for structure-activity relationship (SAR) studies involves systematic structural modifications to probe and optimize biological activity. Synthetic strategies are devised to generate a library of related compounds where specific parts of the molecule—such as the substituents on the pyridine (B92270) ring, the nature of the amino group, and the alkyl group on the amide—are varied. nih.gov

A common synthetic approach for pyridine-2-carboxamides starts with the corresponding 2-picolinic acid. mdpi.com This starting material can be activated, for instance by conversion to an acyl chloride with thionyl chloride, and subsequently reacted with a desired amine (in this case, ethylamine) to form the amide bond. mdpi.com To create a library for SAR studies, analogues can be synthesized by introducing various functional groups at the 4-position of the pyridine ring or by using different amines in the final amidation step. For example, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been successfully prepared by heating 4-chloro-N-methylpicolinamide with an appropriate aminophenylamine intermediate. mdpi.com

Another established method is the condensation reaction, which has been used to synthesize a series of pyridine carboxamide derivatives investigated as urease inhibitors. mdpi.com This highlights the versatility of synthetic routes available for producing a diverse set of analogues necessary for comprehensive SAR analysis. The goal of these synthetic efforts is to produce compounds that can elucidate the role of each structural component in interacting with a biological target. rsc.org

Elucidation of Key Structural Features Influencing Molecular Interactions

SAR studies on various pyridine carboxamide analogues have revealed several key structural features that are critical for their molecular interactions and biological activity. The nature, position, and electronic properties of substituents on the pyridine ring are paramount.

For pyridine derivatives with antiproliferative activity, studies have shown that the presence and specific placement of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance their potency. nih.gov Conversely, the introduction of bulky groups or halogen atoms often leads to a decrease in activity. nih.gov In the context of urease inhibition, both electron-donating and electron-withdrawing substituents on the pyridine ring significantly influence the compound's inhibitory potential, with a chloro group at the meta-position of a pyridine carbothioamide showing particularly potent inhibition. mdpi.com

The carboxamide linker itself is a crucial feature. It acts as a hydrogen bond donor (the N-H group) and acceptor (the C=O group), enabling strong interactions with amino acid residues in target proteins. nih.gov The planarity of the pyridine ring allows for π-π stacking interactions, while the nitrogen atom in the ring can act as a hydrogen bond acceptor. nih.gov The crystal structure of N′-aminopyridine-2-carboximidamide, a related compound, shows a nearly planar conformation, which facilitates such interactions. nih.govresearchgate.net The flexibility or rigidity of the linker between the pyridine core and other distal groups can also be critical; for instance, in a series of Protein Kinase B (PKB) inhibitors, replacing a flexible ether linker with a more rigid carboxamide group retained activity while improving selectivity. nih.gov

| Compound Class | Target | Key Structural Features for Activity | Reference |

| Pyridine Derivatives | Cancer Cell Lines | Presence/position of -OMe, -OH, -C=O, -NH2 groups enhances activity; halogens/bulky groups decrease activity. | nih.gov |

| Pyridine Carboxamides | Urease | Electronic nature (donating/withdrawing) and position of substituents on the pyridine ring. | mdpi.com |

| Piperidine-4-carboxamides | Protein Kinase B (PKB) | Carboxamide linker provides potent and orally bioavailable inhibitors. | nih.gov |

| 2-amino-5-chloropyridine-4-carboxamides | IKK-2 | 2-amino and 5-chloro substitutions on the pyridine ring led to potent inhibition. | nih.gov |

Computational Molecular Docking for Ligand-Target Interactions

Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding mode, affinity, and specific molecular interactions, guiding the rational design of more potent and selective analogues. nih.gov

Molecular docking simulations successfully identify the putative binding pockets within a target protein where a ligand like a 4-aminopyridine-2-carboxamide derivative is likely to bind. For example, in studies of pyridine carboxamides as urease inhibitors, docking simulations placed the inhibitors within the enzyme's active site, demonstrating interactions with key residues and the essential nickel ions. mdpi.comresearchgate.net Similarly, docking of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives was used to identify the most potent analogue against bacterial wilt by analyzing its fit within the target's active site. nih.gov In the case of kinase inhibitors, docking studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides bound to PKBβ located the 4-chlorophenyl ring of the inhibitor within a specific P-loop lipophilic pocket. nih.gov These studies confirm that the aminopyridine core and its substituents engage with specific amino acid side chains that define the binding cavity. nih.govresearchgate.net

Docking analyses provide a detailed picture of the non-covalent interactions that stabilize the ligand-protein complex. Hydrogen bonds are consistently identified as critical for the affinity of pyridine carboxamide derivatives. nih.gov The amide N-H and carbonyl oxygen, along with the pyridine nitrogen and the 4-amino group, are primary sites for hydrogen bonding. nih.govnih.gov For instance, docking of a potent ROCK1 kinase inhibitor showed hydrogen bond interactions with the hinge region residue M156 and the catalytic lysine (B10760008) K105. nih.gov In another example, the 4-amino group of a PKB inhibitor formed interactions with the side chain of Glu236 and the backbone carbonyl of Glu279. nih.gov

Hydrophobic interactions also play a significant role. nih.govmdpi.com Aromatic rings, such as the pyridine ring and any phenyl substituents, often engage in π-π stacking or π-alkyl interactions with hydrophobic residues in the binding pocket like phenylalanine, tyrosine, isoleucine, and leucine. nih.gov Docking of urease inhibitors revealed that in addition to hydrogen bonding, π–π and van der Waals interactions contribute to the stabilization of the enzyme-inhibitor complex. mdpi.com

| Target Enzyme | Inhibitor Class | Key Interacting Residues & Interactions | Reference |

| ROCK1 Kinase | N-ethyl-4-(pyridin-4-yl)benzamide based | H-bonds: M156, K105. Hydrophobic: I82, F87, Y155. π-π: F368. | nih.gov |

| Protein Kinase B (PKBβ) | 4-amino-piperidine-4-carboxamides | H-bonds: Glu236, Glu279. Hydrophobic Pocket: P-loop. Other: Close contact with Met282. | nih.gov |

| Urease | Pyridine carbothioamide | H-bonding, π–π interactions, and van der Waals forces within the active site. | mdpi.com |

Docking algorithms calculate a scoring function to estimate the binding affinity (e.g., binding energy in kcal/mol) between a ligand and its target. nih.gov These scores are used to rank different analogues and predict their relative potency, which can then be correlated with experimental data like IC50 values. nih.gov This predictive power helps prioritize which novel compounds should be synthesized and tested.

Furthermore, docking can provide insights into the conformational changes that may occur upon binding. While the protein is often treated as rigid in standard docking protocols, more advanced methods allow for receptor flexibility. The ligand's conformation is a key variable; for example, the planarity of the pyridine ring system is often crucial for fitting into binding sites, but rotations around single bonds, such as the amide bond, allow the molecule to adopt the most energetically favorable conformation within the active site. researchgate.net Analysis of crystal structures of related compounds shows that while some N′-aminopyridine-2-carboximidamides are nearly planar, others can be significantly twisted about the central N-N bond, demonstrating the conformational flexibility inherent in this class of molecules. nih.govresearchgate.net

Theoretical Insights into Enzyme Inhibition Mechanisms (e.g., Kinase, Urease)

Theoretical studies, including molecular docking and kinetic analysis, provide mechanistic insights into how 4-aminopyridine-2-carboxamide derivatives inhibit enzymes like kinases and urease.

Kinase Inhibition: Many pyridine-based molecules function as ATP-competitive kinase inhibitors. nih.govsemanticscholar.org Kinases have a conserved ATP-binding pocket, and inhibitors are often designed to mimic the binding of ATP. The pyridine core can form hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme, a critical interaction for anchoring the inhibitor. nih.gov SAR studies on aminopyridinecarboxamides as IKK-2 inhibitors and other related structures as inhibitors of PKB, PI3K, and CDKs support this mechanism. nih.govnih.govnih.govnih.gov The 4-amino group and the carboxamide moiety can form additional hydrogen bonds and van der Waals contacts within the active site, displacing ATP and preventing the phosphorylation of substrate proteins. nih.gov

Urease Inhibition: Urease is a nickel-dependent metalloenzyme. nih.gov The inhibition mechanism for pyridine carboxamide derivatives against urease is believed to involve direct interaction with the two nickel ions in the enzyme's active site. mdpi.com The nitrogen and oxygen atoms of the carboxamide group, along with the pyridine nitrogen, can act as chelating agents, coordinating with the Ni(II) ions and disrupting the catalytic hydrolysis of urea. mdpi.comnih.gov Kinetic studies on pyridine carboxamide derivatives have demonstrated a competitive mode of inhibition, suggesting they bind to the same active site as the natural substrate, urea. mdpi.commdpi.com Molecular docking further supports this by showing the inhibitor positioned to interact with the nickel ions and key active site residues like histidine. mdpi.com

Principles of Protein-Ligand Recognition for Pyridine Carboxamide Scaffolds

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form specific and potent interactions with a wide range of biological targets. nih.gov The principles of its recognition by proteins are rooted in the distinct chemical properties of its constituent parts: the pyridine ring and the carboxamide linker. The versatility of this scaffold allows it to engage in a variety of non-covalent interactions, which are fundamental to its molecular recognition and biological activity.

Key interactions governing the binding of pyridine carboxamide scaffolds include:

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen). This allows it to form strong, directional hydrogen bonds with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, serine, or the peptide backbone itself. The nitrogen atom in the pyridine ring also frequently acts as a hydrogen bond acceptor. mdpi.com

Pi-Interactions: The aromatic pyridine ring is capable of engaging in several types of pi-interactions. These include pi-pi stacking, where it interacts with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, and cation-pi interactions with positively charged residues such as lysine and arginine. Additionally, the pyridine ring can form π–H interactions with certain amino acid residues. nih.gov

Hydrophobic and van der Waals Interactions: Substituents on the pyridine ring and the N-substituent of the carboxamide can be tailored to fit into hydrophobic pockets within the protein. These interactions, driven by the displacement of water molecules, are crucial for achieving high binding affinity. The precise shape and complementarity of the ligand within the binding site maximize favorable van der Waals contacts. researchgate.net

Coordination Bonds: The endocyclic nitrogen of the pyridine ring is a potent nucleophilic center, capable of coordinating with metal ions present in the active sites of metalloenzymes. mdpi.com This interaction can be pivotal for the inhibition of certain enzyme classes.

Modulation of Biological Pathways: Molecular Mechanisms of Interaction

The pyridine carboxamide scaffold has been identified as a key pharmacophore in molecules designed to modulate critical biological pathways, including immune checkpoint axes and cell proliferation signals.

PD-1/PD-L1 Axis

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that suppresses T-cell activity. nih.gov Small-molecule inhibitors featuring the pyridine-2-carboxamide scaffold have been developed to block this protein-protein interaction. nih.govnih.gov The mechanism involves the small molecule binding directly to PD-L1, inducing its dimerization and subsequent internalization and degradation. acs.org By occupying the binding site on PD-L1 that would normally engage PD-1, these compounds prevent the formation of the PD-1/PD-L1 complex. This blockade effectively releases the "brake" on the immune system, restoring the ability of T-cells to recognize and eliminate tumor cells. nih.govacs.org The development of radiolabeled ([18F]) pyridine-2-carboxamide derivatives has also demonstrated their potential as specific imaging probes for detecting PD-L1 expression in tumors using Positron Emission Tomography (PET). nih.gov

T-cell Receptor Signaling

T-cell activation is initiated through the T-cell receptor (TCR) complex. nih.govfrontiersin.org When the TCR recognizes an antigen, it triggers a downstream signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by kinases like Lck, which then recruits and activates another kinase, ZAP70. frontiersin.org The binding of PD-1 to PD-L1 inhibits this process, effectively dampening the T-cell response. nih.gov

Pyridine carboxamide-based inhibitors of the PD-1/PD-L1 axis exert their influence on TCR signaling indirectly. By preventing PD-L1 from engaging with PD-1, these molecules preclude the delivery of the inhibitory signal into the T-cell. nih.gov Consequently, the TCR signaling pathway remains active upon antigen recognition, allowing for the proper activation, proliferation, and differentiation of T-cells required for an effective anti-tumor immune response. nih.govfrontiersin.org The sustained signaling through the TCR cascade is therefore a direct consequence of the molecular intervention by the pyridine carboxamide inhibitor at the immune checkpoint.

Anti-proliferative Pathways at the Cellular Level

Pyridine derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines. nih.govdovepress.com The structure-activity relationship (SAR) studies reveal that the biological activity is highly dependent on the chemical modifications to the pyridine scaffold. nih.gov For example, the presence and position of electron-donating groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance anti-proliferative effects, whereas bulky groups or halogens may decrease activity. nih.gov These compounds exert their effects by intervening in cellular pathways that control cell growth and division. The table below summarizes the anti-proliferative activity of several pyridine derivatives against different cancer cell lines, indicated by their IC50 values (the concentration required to inhibit 50% of cell growth). dovepress.commdpi.com

| Compound Type | Target Cancer Cell Line | Measured Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b] pyridine derivative | MCF7 (Breast Cancer) | 0.0001 µM | dovepress.com |

| Pyrazolo[3,4-b] pyridine derivative | HepG2 (Liver Cancer) | 0.0158 µM | dovepress.com |

| Pyridine derivative with four -OMe groups | Not Specified | <25 µM | mdpi.com |

| Pyridine derivative with six -OMe groups | Not Specified | 1.0 µM | mdpi.com |

| Pyridine derivative with CH3 and NO2 groups (para position) | MDA-MB-453 (Breast Cancer) | 4.9 nM | mdpi.com |

| Pyridine derivative with CH3 group (ortho position) | MDA-MB-453 (Breast Cancer) | 91.9 nM | mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and active compounds. Techniques like HPLC and TLC are invaluable for separating 4-amino-N-ethylpyridine-2-carboxamide from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of this compound with high accuracy and precision. The development of a robust HPLC method involves optimizing several parameters to achieve effective separation of the target analyte from any potential impurities. A typical reversed-phase HPLC method is often suitable for pyridine (B92270) derivatives. sielc.comhelixchrom.com

The method's performance is validated according to established guidelines to ensure its reliability. ptfarm.pl Key validation parameters include linearity, which confirms a direct relationship between detector response and concentration over a specific range; precision, which assesses the method's repeatability; and accuracy, which measures the closeness of the experimental value to the true value. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ptfarm.pl

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Specification |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with buffer like formic acid or ammonium (B1175870) formate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry at a wavelength of ~275 nm |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-30 °C |

Table 2: Typical Method Validation Results

| Validation Parameter | Typical Result |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions during the synthesis of this compound. mdpi.comnih.gov It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.

The process typically involves spotting a small sample of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber containing a suitable mobile phase. The separation occurs as the mobile phase ascends the plate via capillary action, carrying the components of the mixture at different rates based on their polarity and affinity for the stationary phase. Visualization is commonly achieved under UV light (at 254 nm), which reveals UV-active compounds like pyridine derivatives as dark spots. asm.org

Table 3: Common TLC Conditions for Monitoring Pyridine Carboxamide Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum plates mdpi.com |

| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Chloroform/Methanol or Ethyl Acetate/Hexane |

| Application | Capillary spotting of the dissolved reaction mixture |

| Visualization | UV lamp at 254 nm mdpi.comasm.org |

| Analysis | Comparison of the Retention Factor (Rf) values of spots to reference standards |

Thermal Analysis Techniques for Material Characterization (e.g., Thermogravimetry Analysis - TGA)

Thermal analysis techniques are crucial for characterizing the material properties of this compound, particularly its thermal stability and decomposition behavior. Thermogravimetric Analysis (TGA) is a key method used for this purpose. researchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

The resulting TGA thermogram provides valuable information about the compound's decomposition pattern, the temperatures at which degradation events occur, and the presence of residual solvents or water. This data is critical for determining the maximum processing and storage temperatures for the compound. For pyridine-2-carboxamide derivatives, TGA can reveal a multi-step decomposition process corresponding to the loss of different functional groups. researchgate.net

Table 4: Illustrative TGA Data for a Pyridine Carboxamide Derivative

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Step 1 | 180 - 250 | 25.5 | Loss of the ethylamide side chain |

| Step 2 | 250 - 400 | 45.0 | Decomposition of the pyridine ring |

| Residual Mass | > 400 | 29.5 | Charred residue |

Solid-Liquid Equilibrium Studies and Thermodynamic Modeling of Solubility

Solubility is a fundamental physicochemical property that is critical for designing crystallization processes, which are essential for purification. acs.org Solid-liquid equilibrium studies determine the solubility of this compound in various solvents, and thermodynamic models are used to correlate and predict this behavior.

The solubility of this compound can be experimentally determined in a range of pure and binary solvent mixtures across different temperatures. A common and reliable technique is the gravimetric method. acs.orgresearcher.life In this method, an excess amount of the solid compound is added to a known volume of the solvent in a jacketed vessel maintained at a constant temperature. The mixture is stirred for a sufficient time to ensure equilibrium is reached. Afterward, the saturated solution is filtered, a known mass of the solution is evaporated to dryness, and the mass of the residual solid is measured to calculate the solubility.

Studies on similar molecules show that solubility generally increases with temperature. acs.orgresearcher.life The choice of solvent significantly impacts solubility, with polar solvents often being more effective for polar compounds like pyridine carboxamides.

Table 5: Hypothetical Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T)

| T (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate |

| 278.15 | 0.0152 | 0.0118 | 0.0095 | 0.0041 |

| 288.15 | 0.0201 | 0.0165 | 0.0138 | 0.0062 |